5-(Chloromethyl)furan-3-carbonitrile
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Overview
Description
5-(Chloromethyl)furan-3-carbonitrile is an organic compound that features a furan ring substituted with a chloromethyl group at the 5-position and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)furan-3-carbonitrile typically involves the chloromethylation of furan-3-carbonitrile. One common method includes the reaction of furan-3-carbonitrile with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate hydroxymethyl derivative, which is subsequently chlorinated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)furan-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction Reactions: The cyano group can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out under mild conditions with the use of a base or catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted furan derivatives.
Oxidation Reactions: Products include furan-3-carboxylic acid and its derivatives.
Reduction Reactions: Products include amine derivatives of furan.
Scientific Research Applications
5-(Chloromethyl)furan-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)furan-3-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The cyano group can participate in various reactions, including reduction and substitution, to form new functional groups. The furan ring provides a stable aromatic system that can undergo various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural: Similar in structure but with an aldehyde group instead of a cyano group.
5-Methylfurfural: Contains a methyl group instead of a chloromethyl group.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
5-(Chloromethyl)furan-3-carbonitrile is unique due to the presence of both a chloromethyl and a cyano group on the furan ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
5-(chloromethyl)furan-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-2-6-1-5(3-8)4-9-6/h1,4H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCMUGYVVOPFQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C#N)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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